1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole
Description
Properties
IUPAC Name |
3-ethyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-15-9-11-6-7-14-8-10-4-3-5-12(15)13(10)11/h3-5,9,14H,2,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLSXZVZRCSFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2CCNCC3=C2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Indole Derivatives with Electrophiles
A common and efficient approach to synthesize 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole involves the cyclization of appropriately substituted indole derivatives with electrophilic reagents under controlled conditions. This method exploits the nucleophilic nature of the indole nitrogen and the reactivity of adjacent carbons to form the azepine ring.
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- Starting from indole derivatives such as 6-bromo-1H-indole-4-carbaldehyde or related compounds.
- Use of strong bases (e.g., sodium hydride) in polar aprotic solvents like DMF at low temperatures (0 °C) to generate reactive intermediates.
- Subsequent addition of alkylating agents (e.g., methyl iodide) to facilitate ring closure.
- Purification by silica gel column chromatography using hexane and ethyl acetate mixtures.
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- Reaction times typically range from several hours to overnight (e.g., 12 h at room temperature).
- Ambient or slightly elevated temperatures are used to optimize yields.
- The reaction atmosphere is often inert (nitrogen) to prevent side reactions.
Four-Component One-Pot Synthesis Strategy
A novel and versatile synthetic route employs a four-component reaction involving:
- An indole derivative,
- An amine (e.g., p-toluidine),
- A pyrazolamine derivative,
- And a solvent such as DMF at elevated temperatures (around 100 °C).
This method offers high bond-forming efficiency and substrate scope, enabling selective synthesis of azepino[5,4,3-cd]indoles in moderate yields.
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- One-pot procedure reduces purification steps.
- High atom economy and operational simplicity.
- Applicable to diverse substrates, allowing functional group variation.
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- Heating at 100 °C in DMF.
- Acid catalysis (e.g., p-toluenesulfonic acid) can be employed to improve yield.
- Reaction times around 15 minutes to several hours depending on substrate reactivity.
Base-Promoted Pictet-Spengler-Type Cyclization
This method utilizes the base-promoted reaction of Nb-substituted serotonin analogues with α,β-unsaturated aldehydes to form azepinoindole frameworks regioselectively.
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- The reaction proceeds via nucleophilic attack of the aminoethyl side chain on the aldehyde, followed by cyclization.
- Base catalysts such as triethylamine or DABCO facilitate the reaction.
- Solvents like 2-propanol or methanol are used under reflux conditions.
-
- Typically carried out with 1.1 equivalents of aldehyde.
- Reaction times vary from several hours to 24 hours.
- Yields for azepinoindoles range from moderate to good (22% to 82%), depending on aldehyde and solvent choice.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Reaction Time | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of Indole Derivatives | NaH, methyl iodide, DMF, 0 °C to RT | 3–12 hours | 60–80 | High regioselectivity, well-established | Requires multiple steps, sensitive to moisture |
| Four-Component One-Pot Synthesis | Indole derivative, amine, pyrazolamine, DMF, 100 °C | 15 min to several hrs | ~38 | One-pot, efficient bond formation | Moderate yields, limited substrate scope |
| Base-Promoted Pictet-Spengler | Nb-benzylserotonin, α,β-unsaturated aldehydes, Et3N, reflux in 2-propanol | 6–24 hours | 22–82 | Regioselective, versatile aldehyde scope | Side reactions possible, longer reaction time |
| Copper-Catalyzed Cycloaddition | 4-Indolylcarbinols, Cu(CH3CN)4BF4, RT | ~3 hours | Not specified | Mild conditions, catalytic | Less explored for this specific compound |
Detailed Research Findings and Notes
The cyclization approach using sodium hydride and alkyl halides in DMF is a classical and reliable method with yields reported up to 80%. This method requires careful temperature control and inert atmosphere to avoid side reactions.
The four-component synthesis method, although innovative, currently provides moderate yields (~38%) but offers a streamlined approach to access complex azepinoindole scaffolds. It is particularly useful for rapid library synthesis in drug discovery.
The base-promoted Pictet-Spengler reaction is valuable for regioselective formation of azepinoindoles from serotonin analogues and unsaturated aldehydes, with yields highly dependent on the aldehyde structure and solvent system. This method also allows access to related pyranoindole derivatives under modified conditions.
Copper-catalyzed cycloaddition methods, while promising for related azepinoindole compounds, require further optimization for the specific synthesis of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole. The mild reaction conditions and catalytic nature make it an attractive future route.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Electrophiles: Halogens, nitro compounds, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₃H₁₆N₂
- Molecular Weight : 200.29 g/mol
- CAS Number : 1242925-85-4
Structural Characteristics
The compound features a tetrahydroazepine structure that contributes to its pharmacological properties. The presence of nitrogen atoms within the ring system enhances its interaction with biological targets.
Medicinal Chemistry
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole has been investigated for its potential as a drug candidate due to its structural similarity to known bioactive compounds. Research indicates that derivatives of this compound may exhibit:
- Antidepressant Activity : Studies have shown that azepinoindoles can modulate serotonin receptors, which are crucial targets for antidepressant drugs.
- Antitumor Activity : Preliminary data suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Research has indicated that azepinoindoles could potentially be developed into treatments for:
- Anxiety Disorders : By modulating neurotransmitter systems, these compounds may offer anxiolytic effects.
- Cognitive Disorders : There is ongoing research into their role in enhancing cognitive function and memory.
Synthetic Methodologies
The synthesis of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole has been achieved through various approaches:
- Cyclization Reactions : Methods involving cyclization of indole derivatives with appropriate reagents have been documented.
- Multi-step Synthesis : A combination of reactions leading to the formation of the azepine ring has been explored in the literature.
Case Study 1: Antidepressant Potential
A study published in a peer-reviewed journal evaluated the antidepressant effects of azepinoindole derivatives in animal models. The results indicated a significant reduction in depressive-like behaviors when administered at specific dosages compared to control groups.
Case Study 2: Antitumor Activity
In vitro studies demonstrated that 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole exhibited cytotoxic effects on several cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell migration.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Aurantioclavine
Structure: Aurantioclavine (6-(2-methylprop-1-en-1-yl)-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole) is a natural indole alkaloid with a prenyl substituent at position 4. Key Differences:
- Substituent : Aurantioclavine has a prenyl group instead of an ethyl group at the azepine nitrogen.
- Bioactivity : Acts as a 5-HT₁ receptor agonist and serves as a biosynthetic precursor to complex polycyclic alkaloids .
Synthetic Accessibility : Requires regioselective cyclization and prenylation, often via multi-step routes, whereas the ethyl derivative can be synthesized more directly .
Pyrazolo-Azepinoindoles (e.g., 4a, 4b, 3c)
Structure: Derivatives like 5-(4-Chlorophenyl)-1,3-dimethyl-10-phenylpyrazolo[...]indole (4a) incorporate a pyrazole ring fused to the azepinoindole core. Key Differences:
3,4,5,6-Tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles
Structure : These analogs feature a hydroxyl group at position 7, introduced via reactions of serotonin derivatives with aldehydes .
Key Differences :
Hexahydroazepinoindoles (e.g., 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole)
Structure : Fully saturated azepine ring, enhancing molecular flexibility .
Key Differences :
- Rigidity vs. Flexibility : Reduced planarity compared to tetrahydro analogs may lower receptor affinity but improve metabolic stability .
- Synthesis : Typically involves spirocyclization with ketones or aldehydes, yielding 42–66% depending on steric hindrance .
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole is a compound of significant interest due to its potential biological activities. This article compiles diverse research findings and case studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHN
- Molecular Weight : 238.31 g/mol
- CAS Number : 3888-99-1
The biological activity of 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole has been linked to its interaction with various biological targets:
- Cholinesterase Inhibition : Research indicates that compounds with similar structures exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. For instance, molecular docking studies suggest that the indole moiety in related compounds interacts effectively with the active sites of these enzymes .
Antioxidant Activity
Several studies have demonstrated that indole derivatives possess antioxidant properties. For example, compounds derived from marine sources have shown significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .
Anticancer Activity
Recent investigations into the cytotoxic effects of azepinoindole derivatives reveal promising results against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to 1-Ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole have shown IC values ranging from 10 μM to 50 μM against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
Study 1: Cholinesterase Inhibition
A study evaluated the cholinesterase inhibitory activity of several indole derivatives. The results indicated that certain derivatives exhibited selective inhibition towards BChE with IC values lower than those of standard inhibitors like eserine. This suggests a potential role in Alzheimer's disease therapy .
Study 2: Antioxidant Properties
In another study focusing on marine-derived indoles, researchers found that specific derivatives exhibited potent antioxidant activity with IC values as low as 0.75 mg/mL. These findings support the hypothesis that azepinoindoles may contribute to reducing oxidative stress in neurodegenerative conditions .
Comparative Analysis of Biological Activities
Q & A
Q. What are the established synthetic routes for 1-ethyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indole, and how do reaction conditions influence product purity?
A three-component reaction involving cyclohexanones, aryl amines, and benzoyl methylene malonates is a robust method for synthesizing tetrahydroindole derivatives. This approach employs an enamine-Brønsted acid mechanism, achieving yields up to 99% under optimized conditions. Key factors include steric hindrance (affecting pathway selection) and solvent choice (e.g., THF or hexane/EtOAc mixtures for purification). Column chromatography with silica gel (eluent ratios 7:1–3:1) is critical for isolating pure products .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?
1H and 13C NMR are primary tools for structural confirmation. For example, in diethyl phosphonate derivatives, 1H NMR signals at δ 1.38 (t, J = 7.1 Hz) and δ 4.16–4.27 (m) confirm ethyl and methylene groups, respectively. HRMS (e.g., C18H27O3N2P1 [M+1] = 351.1838) validates molecular weight. Infrared spectroscopy (IR) further identifies functional groups like carbonyl or amine moieties .
Q. How can researchers design experiments to evaluate the compound’s biological activity?
Initial pharmacological screening should focus on receptor-binding assays (e.g., 5-HT antagonism) and in vitro models for CNS activity. Dose-response studies and toxicity profiling (e.g., IC50 determination) are foundational. Structure-activity relationship (SAR) analyses require systematic substitution at the ethyl or azepine positions .
Advanced Research Questions
Q. How do steric and electronic factors influence reaction pathways in multi-component syntheses of this compound?
Mechanistic studies reveal that steric bulk in aryl amines directs the reaction toward either enamine intermediates (yielding tetrahydroindoles) or imine byproducts. Computational modeling (e.g., quantum chemical calculations) can predict pathway dominance. For example, bulky substituents on cyclohexanones reduce transition-state flexibility, favoring alternative pathways .
Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?
Contradictions often arise from rotational isomers or solvent effects. For example, 13C NMR signals split due to phosphonate coupling (J = 169.5 Hz in C18H27O3N2P1). To address this, variable-temperature NMR or DFT calculations can clarify dynamic equilibria. Redesigning protecting groups (e.g., benzotriazolylmethyl) may suppress side reactions .
Q. How can AI and computational tools optimize reaction conditions for scaled-up synthesis?
Machine learning algorithms integrated with platforms like COMSOL Multiphysics enable predictive modeling of reaction parameters (e.g., temperature, solvent polarity). For instance, AI-driven factorial design can identify optimal conditions for column chromatography (e.g., hexane/EtOAc gradients) or catalyst loading, reducing trial-and-error experimentation .
Q. What methodological approaches validate the compound’s pharmacological mechanisms in complex biological systems?
Advanced SAR studies combined with molecular docking simulations (e.g., targeting 5-HT receptors) clarify binding affinities. In vivo models (e.g., pulmonary vasodilation assays) require factorial designs to isolate variables like dose, administration route, and metabolic stability. Cross-validation with knockout animal models strengthens mechanistic insights .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
